4-hydroxy-N,N-bis(propan-2-yl)benzamide
Overview
Description
4-hydroxy-N,N-bis(propan-2-yl)benzamide is an organic compound characterized by a benzamide core substituted with a hydroxy group at the para position and two isopropyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N,N-bis(propan-2-yl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Amidation: The carboxylic acid group of 4-hydroxybenzoic acid is converted to an amide using isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Bulk Amidation: Large-scale amidation reactions using automated reactors to mix 4-hydroxybenzoic acid with isopropylamine and a coupling agent.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and product yield.
Purification: Employing industrial-scale purification techniques such as crystallization and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N,N-bis(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-oxo-N,N-bis(propan-2-yl)benzamide.
Reduction: 4-hydroxy-N,N-bis(propan-2-yl)benzylamine.
Substitution: 4-alkoxy-N,N-bis(propan-2-yl)benzamide or 4-acetoxy-N,N-bis(propan-2-yl)benzamide.
Scientific Research Applications
4-hydroxy-N,N-bis(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the synthesis of polymers and resins due to its functional groups that can undergo polymerization reactions.
Biological Studies: Studied for its effects on enzyme activity and protein interactions.
Industrial Applications: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-hydroxy-N,N-bis(propan-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
Protein Interaction: The hydroxy and amide groups facilitate hydrogen bonding and van der Waals interactions with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of isopropyl groups.
4-hydroxy-N,N-diethylbenzamide: Contains ethyl groups instead of isopropyl groups.
4-hydroxy-N,N-bis(tert-butyl)benzamide: Features tert-butyl groups, providing bulkier substituents.
Uniqueness
4-hydroxy-N,N-bis(propan-2-yl)benzamide is unique due to its specific combination of hydroxy and isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-hydroxy-N,N-di(propan-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)14(10(3)4)13(16)11-5-7-12(15)8-6-11/h5-10,15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJWBPAOJXIYJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.